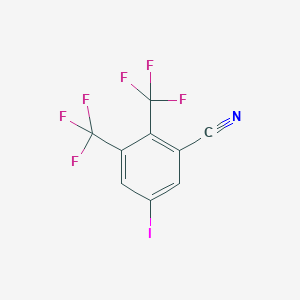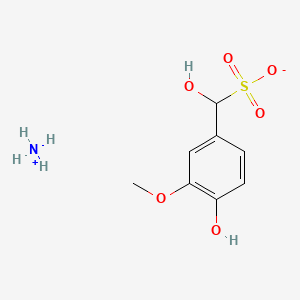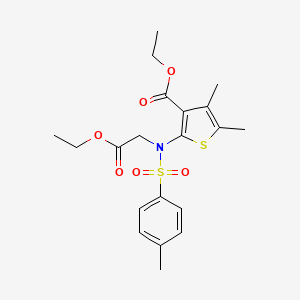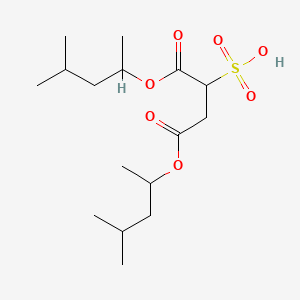![molecular formula C13H24O10P2 B12810570 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid CAS No. 67846-25-7](/img/structure/B12810570.png)
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid is a compound that combines the properties of two distinct chemical entities. The first part, 2,2-Bis(hydroxymethyl)propane-1,3-diol, is a polyol with four hydroxyl groups, making it a versatile substrate for various chemical reactions. The second part, [4-(phosphonomethyl)phenyl]methylphosphonic acid, contains phosphonic acid groups, which are known for their strong chelating properties and ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Bis(hydroxymethyl)propane-1,3-diol can be synthesized via a base-catalyzed multiple-addition reaction between acetaldehyde and three equivalents of formaldehyde, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde . The reaction is typically carried out in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C .
Industrial Production Methods: In industrial settings, the synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diol involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst, followed by neutralization with acetic acid and vacuum evaporation to obtain the final product .
化学反应分析
Types of Reactions: 2,2-Bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl groups make it susceptible to esterification and etherification reactions .
Common Reagents and Conditions: Common reagents used in these reactions include anhydrous ferrous sulfate for the preparation of diacetals from aldehydes and ketones . The reactions are typically carried out in refluxing benzene or toluene .
Major Products: The major products formed from these reactions include polyfunctionalized derivatives, such as polyurethanes and flame retardant polymers .
科学研究应用
2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of polyfunctionalized compounds . In biology and medicine, it is utilized for its chelating properties and ability to form stable complexes with metal ions . In industry, it is used in the production of flame retardant polymers and heat storage materials .
作用机制
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid involves its ability to form stable complexes with metal ions through its phosphonic acid groups . These complexes can interact with various molecular targets and pathways, leading to a range of effects depending on the specific application .
相似化合物的比较
Similar Compounds: Similar compounds include neopentane, neopentyl alcohol, neopentyl glycol, trimethylolethane, and orthocarbonic acid .
Uniqueness: What sets 2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid apart from these similar compounds is its combination of polyol and phosphonic acid functionalities. This unique combination allows it to participate in a wider range of chemical reactions and applications, particularly in the formation of stable metal complexes and polyfunctionalized derivatives .
属性
CAS 编号 |
67846-25-7 |
|---|---|
分子式 |
C13H24O10P2 |
分子量 |
402.27 g/mol |
IUPAC 名称 |
2,2-bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C8H12O6P2.C5H12O4/c9-15(10,11)5-7-1-2-8(4-3-7)6-16(12,13)14;6-1-5(2-7,3-8)4-9/h1-4H,5-6H2,(H2,9,10,11)(H2,12,13,14);6-9H,1-4H2 |
InChI 键 |
LVFMNBLBYQMRTO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CP(=O)(O)O)CP(=O)(O)O.C(C(CO)(CO)CO)O |
相关CAS编号 |
67846-25-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)
